6-Methylhept-5-en-2-yl acetate
Overview
Description
6-Methylhept-5-en-2-yl acetate is a chemical compound that is part of a broader class of organic molecules known as terpenes and their derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, fragrances, and as precursors for more complex chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 6-Methylhept-5-en-2-yl acetate involves several key steps and reagents. For instance, the synthesis of a precursor to α-Bisabolene, which is structurally related to 6-Methylhept-5-en-2-yl acetate, is achieved through a Claisen rearrangement of an alcohol with vinyl or isopropenyl ether, leading to the formation of aldehydes or ketones . Further reaction with methylidene triphenyl phosphorane yields the bisabolene isomers . Additionally, the synthesis of methyl-substituted bicycloheptenones, which share a similar structural motif, is performed by treating hydroxy-alkenoic acids with acetic anhydride and potassium acetate .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methylhept-5-en-2-yl acetate is characterized using various spectroscopic techniques. For example, a novel compound with a related structure was elucidated using Fourier Transform Infrared (FTIR), 1H-Nuclear Magnetic Resonance (NMR), and 13C-NMR, among other techniques . These methods provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
Chemical reactions involving compounds akin to 6-Methylhept-5-en-2-yl acetate often result in the formation of complex structures. For instance, enantioselective esterification of a related cyclohexenecarbaldehyde was achieved using lipase-catalyzed transesterification, leading to the synthesis of enantiomers of a bicycloheptene dicarbaldehyde . This showcases the potential for creating stereochemically complex derivatives from simpler terpene-related structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylhept-5-en-2-yl acetate and related compounds are influenced by their molecular structures. The presence of functional groups such as esters, alkenes, and ketones within the molecule can affect properties like solubility, boiling point, and reactivity. The synthesis of bicycloheptenones, for example, demonstrates the impact of methyl substitution on the reactivity and the yields of the resulting compounds . Additionally, the catalyst-free synthesis of purine derivatives from halopurines with ethyl acetoacetate highlights the reactivity of these molecules under different conditions .
Scientific Research Applications
Synthesis and Chemical Transformations :
- 6-Methylhept-5-en-2-yl acetate has been used in the synthesis of deuteriated geranyl diphosphates, important for studies in isotopic labelling and organic synthesis (Yamamitsu, Ohta, & Suga, 1989).
- The compound plays a role in the hypohalogenation of vinyl- and allylacetylenes, indicating its utility in generating halohydrins, which are valuable intermediates in organic synthesis (Veliev, Sadygov, Alimardanov, & Shatirova, 2007).
- It is involved in complex thermal rearrangements, such as in the gas-phase pyrolysis of 2-methylhept-2-ene-6-yne, demonstrating its potential in studying reaction mechanisms and pathways (Mazur & Berson, 1985).
Natural Product Synthesis :
- The compound is utilized in the synthesis of natural products like tetrahydropyran, illustrating its significance in the field of natural product chemistry and drug discovery (Karlubíková, Babjak, & Gracza, 2011).
Chemical Ecology :
- In the field of chemical ecology, 6-Methylhept-5-en-2-yl acetate has been identified in the study of pheromones of Cerambycid beetles, contributing to our understanding of insect communication and behavior (Meier, Zou, Mongold-Diers, Millar, & Hanks, 2019).
Microbial Interactions :
- The compound has been found to influence heterotrophic aquatic bacteria, indicating its potential role in studying microbial interactions and the ecological impact of phytoplankton-derived compounds (Reichardt, 1981).
properties
IUPAC Name |
6-methylhept-5-en-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWGQOSOHQPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864872 | |
Record name | 5-Hepten-2-ol, 6-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Fruity aroma | |
Record name | (±)-6-Methyl-5-hepten-2-yl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 6-Methyl-5-hepten-2-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
184.00 °C. @ 760.00 mm Hg | |
Record name | (±)-6-Methyl-5-hepten-2-yl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | 6-Methyl-5-hepten-2-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
Record name | 6-Methyl-5-hepten-2-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
6-Methylhept-5-en-2-yl acetate | |
CAS RN |
19162-00-6 | |
Record name | 5-Hepten-2-ol, 6-methyl-, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19162-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-5-hepten-2-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019162006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hepten-2-ol, 6-methyl-, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Hepten-2-ol, 6-methyl-, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylhex-4-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-5-HEPTEN-2-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5970P28N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (±)-6-Methyl-5-hepten-2-yl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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